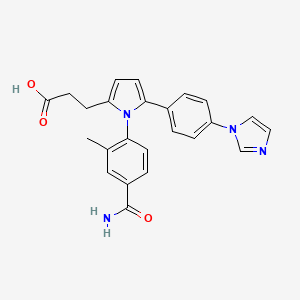
N6022
Cat. No. B612232
Key on ui cas rn:
1208315-24-5
M. Wt: 414.5 g/mol
InChI Key: YVPGZQLRPAGKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09180119B2
Procedure details


To a solution of compound 3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoate (22.0 g, 48.3 mmol) in THF/H2O (v/v=1/1, 220 mL) was added LiOH.H2O (4.15 g, 96.6 mmol). The reaction solution was stirred at room temperature for 5 h. The THF was removed under reduced pressure and the aqueous solution was acidified with 10% HCl to pH=5. The solid was filtered and recrystallized from THF and water [1:1(v/v)] to afford 3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid as a yellow solid (11.35 g, 55%).
Name
3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoate
Quantity
22 g
Type
reactant
Reaction Step One

Name
LiOH.H2O
Quantity
4.15 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[N:16]([C:17]4[CH:22]=[CH:21][C:20]([C:23](=[O:25])[NH2:24])=[CH:19][C:18]=4[CH3:26])[C:15]([CH2:27][CH2:28][C:29]([O-:31])=[O:30])=[CH:14][CH:13]=3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.O[Li].O>C1COCC1.O>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[N:16]([C:17]4[CH:22]=[CH:21][C:20]([C:23](=[O:25])[NH2:24])=[CH:19][C:18]=4[CH3:26])[C:15]([CH2:27][CH2:28][C:29]([OH:31])=[O:30])=[CH:14][CH:13]=3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoate
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)C1=CC=C(N1C1=C(C=C(C=C1)C(N)=O)C)CCC(=O)[O-]
|
|
Name
|
LiOH.H2O
|
|
Quantity
|
4.15 g
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at room temperature for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF was removed under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from THF and water [1:1(v/v)]
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)C1=CC=C(N1C1=C(C=C(C=C1)C(N)=O)C)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.35 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
